Product packaging for n-Prop-2-yn-1-ylprop-2-en-1-amine(Cat. No.:CAS No. 42268-68-8)

n-Prop-2-yn-1-ylprop-2-en-1-amine

Cat. No.: B1622622
CAS No.: 42268-68-8
M. Wt: 95.14 g/mol
InChI Key: RGVPSBWHTNATMF-UHFFFAOYSA-N
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Description

N-Prop-2-yn-1-ylprop-2-en-1-amine (CAS 42268-68-8), also known as allyl-propargyl-amine, is a high-value chemical building block specialized for the synthesis of nitrogen-containing heterocycles. Its molecular structure, featuring both allyl and propargyl functional groups attached to a single nitrogen atom (C=CCNCC#C), makes it a versatile precursor in transition metal-catalyzed cyclization reactions . The primary research value of this compound lies in its role as a key substrate for the efficient and stereoselective synthesis of 3-methyl-4-methylenepyrrolidine derivatives, which are prominent structural motifs in natural products and pharmaceuticals . A 2020 study demonstrated that this amine undergoes Ti(O-iPr) 4 and EtMgBr-catalyzed carbocyclization with Et 2 Zn to afford pyrrolidines with a Z-configured exocyclic double bond in high yields . This methodology is highly regioselective and tolerant to various substituents, including aryl, alkyl, and trimethylsilyl groups, enabling the preparation of diverse compound libraries for biological screening . Pyrrolidine derivatives are conformational constrained analogues of neurotransmitters and are investigated as protein kinase C inhibitors, receptor antagonists, and other neuroactive compounds . Researchers should note that this amine has a reported flash point of 24.8°C, classifying it as a flammable liquid, and requires safe handling practices . It is recommended to store the material in a sealed, dry container under an inert atmosphere at 2-8°C . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N B1622622 n-Prop-2-yn-1-ylprop-2-en-1-amine CAS No. 42268-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-3-5-7-6-4-2/h1,4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVPSBWHTNATMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396656
Record name n-prop-2-yn-1-ylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42268-68-8
Record name n-prop-2-yn-1-ylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Kinetic Studies of N Prop 2 Yn 1 Ylprop 2 En 1 Amine Transformations

Fundamental Reaction Mechanisms

The reactivity of n-prop-2-yn-1-ylprop-2-en-1-amine is governed by the interplay of its three key functional groups: the amine, the alkene, and the alkyne. This section delves into the fundamental reaction mechanisms that this compound undergoes.

Nucleophilic Addition-Elimination Processes Involving the Amine Group

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. A common reaction pathway is nucleophilic addition-elimination, particularly with acyl chlorides and acid anhydrides. savemyexams.com

In this two-stage mechanism, the amine first attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.comchemguide.co.ukchemistrystudent.com This leads to the formation of a tetrahedral intermediate as the carbon-oxygen double bond breaks. youtube.comchemistrystudent.com Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is eliminated. youtube.comchemguide.co.uk A second molecule of the amine or another base then removes a proton from the nitrogen, yielding the final amide product and an ammonium (B1175870) chloride salt. savemyexams.com

Key steps in the nucleophilic addition-elimination mechanism:

Nucleophilic Attack: The nitrogen atom's lone pair attacks the carbonyl carbon. youtube.comchemistrystudent.com

Intermediate Formation: A tetrahedral intermediate is formed. youtube.com

Elimination: The chloride ion is expelled. chemguide.co.uk

Deprotonation: A proton is removed from the nitrogen atom. savemyexams.com

This reaction is vigorous and results in the formation of a substituted amide. savemyexams.com The general term for this reaction is nucleophilic acyl substitution.

Radical-Mediated Functionalizations and Cyclizations of Alkene/Alkyne Moieties

The unsaturated alkene and alkyne components of this compound are susceptible to radical-mediated reactions. These processes often involve the formation of highly reactive radical intermediates that can undergo subsequent functionalization or cyclization.

Recent research has highlighted the use of visible-light photoredox catalysis to initiate such radical reactions. nih.gov For instance, a photocatalyst can facilitate the formation of an aminium radical cation from the amine. nih.gov This radical cation can then undergo intramolecular cyclization by adding to either the alkene or alkyne, leading to the formation of cyclic nitrogen-containing compounds. The regioselectivity of this cyclization is often governed by the stability of the resulting radical intermediate.

Furthermore, radical reactions can be initiated by traditional radical initiators like azobisisobutyronitrile (AIBN). nih.gov These reactions can lead to the formation of complex polycyclic structures through a cascade of radical cyclizations. The ability to control the reaction pathways in these radical processes is a key area of ongoing research. nih.gov

Pericyclic and Cycloaddition Reactions Involving Unsaturated Bonds

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The alkene and alkyne moieties of this compound can participate in various pericyclic reactions, most notably cycloadditions. msu.edu

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic product. nih.gov A classic example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile. youtube.com While this compound itself is not a diene, its alkene or alkyne can act as a dienophile in reactions with suitable dienes.

The stereospecificity of these reactions is a key feature, often dictated by the Woodward-Hoffmann rules. youtube.comyoutube.com These rules predict the allowedness of a pericyclic reaction based on the symmetry of the molecular orbitals involved. youtube.comyoutube.com For example, a thermal [4+2] cycloaddition typically proceeds in a suprafacial-suprafacial manner. youtube.com Photochemical conditions can often lead to different stereochemical outcomes. youtube.com

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Transition metal catalysts, particularly those based on palladium and copper, play a pivotal role in activating the alkene and alkyne functionalities of this compound, enabling a wide array of transformations. Understanding the catalytic cycles is essential for optimizing these powerful synthetic methods.

Palladium-Based Mechanistic Pathways (e.g., Aza-Wacker-type, Sonogashira)

Palladium catalysts are widely used for cross-coupling and cyclization reactions involving this compound. Two prominent examples are the aza-Wacker reaction and the Sonogashira coupling.

The aza-Wacker reaction is an intramolecular oxidative cyclization of an alkenyl amine. nih.govnih.gov The catalytic cycle typically begins with the coordination of the alkene to a palladium(II) center. libretexts.org This is followed by nucleophilic attack of the tethered amine onto the activated alkene, a process known as aminopalladation. Subsequent β-hydride elimination regenerates the palladium catalyst and yields the cyclized product. libretexts.org The reaction often requires a co-oxidant to regenerate the active Pd(II) species.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The catalytic cycle involves two interconnected cycles, one for palladium and one for a copper co-catalyst. youtube.com

Palladium Cycle:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. youtube.com

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. youtube.comyoutube.com

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst. youtube.comyoutube.com

Copper Cycle:

Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. youtube.com

This dual catalytic system allows the reaction to proceed under mild conditions. organic-chemistry.org

Catalyst SystemKey Mechanistic StepsResulting Transformation
Palladium (Aza-Wacker) Coordination, Aminopalladation, β-Hydride EliminationIntramolecular Cyclization
Palladium/Copper (Sonogashira) Oxidative Addition, Transmetalation, Reductive EliminationC-C Bond Formation

Copper-Based Catalytic Mechanisms in Multicomponent and Addition Reactions

Copper catalysts are also instrumental in various transformations of this compound, particularly in multicomponent reactions and addition reactions.

In multicomponent reactions , a copper catalyst can bring together three or more reactants in a single synthetic operation. For example, a copper-catalyzed reaction can couple an amine, an alkyne, and another component to rapidly build molecular complexity. researchgate.net The mechanism often involves the formation of a copper acetylide, which then participates in further bond-forming events.

Copper catalysts can also mediate the addition of nucleophiles across the unsaturated bonds of this compound. For instance, copper has been used to catalyze the N-allenylation of allylic sulfonamides. nih.gov Mechanistic studies suggest that some copper-catalyzed amination reactions may proceed through the formation of an aminium radical cation, which then adds to the alkene. nih.gov

CatalystReaction TypeMechanistic Feature
Copper Multicomponent ReactionFormation of copper acetylide
Copper Addition ReactionPotential formation of radical intermediates

Titanium-Magnesium Cooperative Catalysis in Carbocyclization Pathways

Cooperative catalysis, where two or more distinct catalysts work in synergy to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. chim.itscienceopen.com This approach can enable unprecedented reactions that are not feasible with a single catalyst alone. chim.it In the context of carbocyclization reactions involving substrates like this compound, the concept of bimetallic catalysis, particularly involving an early transition metal like titanium and a main group metal like magnesium, is of significant interest.

While specific studies detailing a cooperative Titanium-Magnesium system for the carbocyclization of this compound are not prevalent, the principles can be inferred from established titanium-catalyzed reactions that utilize magnesium-based reagents. The Kulinkovich reaction, for instance, employs a titanium(IV) isopropoxide catalyst in conjunction with a Grignard reagent (an organomagnesium compound) to synthesize cyclopropanols from esters. nih.gov In this process, the Grignard reagent acts as the alkylating agent, leading to the formation of a key titanacyclopropane intermediate. nih.gov

This synergy, where the magnesium reagent facilitates the formation of the active titanium species, exemplifies a form of cooperative catalysis. A proposed mechanistic pathway for a hypothetical Ti/Mg-catalyzed carbocyclization of an enyne like this compound could involve:

Activation: The magnesium component could act as a Lewis acid or be involved in the generation of a low-valent titanium species.

Coordination: The enyne substrate coordinates to the active titanium center.

Cyclization: The titanium catalyst mediates the intramolecular C-C bond formation between the alkene and alkyne moieties.

Product Release & Catalyst Regeneration: The carbocyclic product is released, and the catalytic system is regenerated.

Titanium-magnesium catalyst systems are well-established in the field of olefin polymerization, where MgCl₂-supported titanium catalysts exhibit high activity. researchgate.netresearchgate.net In these systems, the magnesium support plays a crucial role in the formation and stabilization of the active titanium sites. researchgate.net This precedent in a related field underscores the potential for developing cooperative Ti/Mg systems for other challenging transformations like intramolecular enyne cyclizations. youtube.com

Role of External Oxidants and Ligands in Catalytic Cycles

External agents such as oxidants and ligands play a pivotal role in modulating the outcome and efficiency of catalytic cycles involving allylamine (B125299) and propargylamine (B41283) moieties. Ligands, in particular, are fundamental in controlling the reactivity, selectivity, and stability of the metal catalyst.

In palladium-catalyzed reactions of unprotected allylamines, a significant challenge is the facile formation of palladium nanoparticles, which can lead to undesired reaction pathways. acs.org The use of mono-protected amino acid (MPAA) ligands has been shown to protect the palladium catalyst from aggregation and reduction. researchgate.netacs.org This protection allows for a switch in selectivity from a Heck-type reaction to a desired C-H activation pathway, thereby controlling the stereochemical outcome of the product. researchgate.net

The electronic properties of ligands also have a profound effect on reaction rates. In gold(I)-catalyzed intramolecular hydroamination, phosphine (B1218219) ligands with stronger π-acceptor character and weaker donor character lead to faster reaction rates. ethz.ch This demonstrates that the catalytic performance can be finely tuned by modifying the ligand sphere around the metal center. rsc.org

External oxidants can also be crucial. For instance, in some copper-catalyzed oxidative coupling reactions to form propargylamines, an external oxidant is required to facilitate the in-situ generation of an iminium ion intermediate from the corresponding amine, which then reacts with a metal acetylide.

The table below summarizes the influence of different ligands on catalytic reactions relevant to the transformations of this compound.

Catalyst SystemLigand TypeRole of LigandReaction TypeOutcome
Pd(OAc)₂Mono-Protected Amino Acid (MPAA)Protects Pd catalyst from aggregation/reductionC-H Arylation of AllylamineEnables selective cis-addition pathway
LAuOTfbis(o-biphenyl)phosphineModulates electronic properties of Au(I) centerIntramolecular HydroaminationElectron-withdrawing ligands increase reaction rate
CuBrQuinapCreates a chiral environmentAsymmetric Addition to EnaminesHigh enantioselectivity in propargylamine synthesis

Stereochemical Control and Enantioselective Pathways

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For a molecule like this compound, which can lead to products with multiple stereocenters, understanding and directing stereochemical outcomes is paramount.

Asymmetric Catalysis in Propargylamine and Allylamine Synthesis

Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. acs.org The synthesis of chiral propargylamines, a key structural motif within this compound, has been a focus of significant research.

A highly effective method involves the copper(I)-catalyzed addition of terminal alkynes to enamines. chim.itresearchgate.net By employing a chiral ligand, this reaction can be rendered enantioselective. The QUINAP ligand, a chiral quinoline-naphthyl phosphine, has proven to be particularly effective in combination with copper(I) bromide. chim.itnih.gov This catalytic system facilitates the formation of functionalized propargylamines in high yields and with excellent enantiomeric excess (ee). chim.itscienceopen.com The mechanism is believed to involve a dimeric chiral copper complex that acts as the active catalyst, creating a chiral pocket in which the reaction occurs. scienceopen.com

Below is a table showcasing representative results for the copper/QUINAP-catalyzed enantioselective synthesis of propargylamines, a reaction class directly relevant to producing chiral derivatives of this compound.

Alkyne SubstrateAmine SubstrateCatalystLigandYield (%)ee (%)
PhenylacetylenePiperidineCuBr(R)-QUINAP9588
1-HexyneMorpholineCuBr(R)-QUINAP8990
TrimethylsilylacetyleneDibenzylamineCuBr(R)-QUINAP9998
3,3-Dimethyl-1-butynePyrrolidine (B122466)CuBr(R)-QUINAP8585

*Data synthesized from studies on copper-catalyzed propargylamine synthesis. chim.itscienceopen.comnih.gov

This approach highlights a viable pathway for the asymmetric synthesis of this compound or its derivatives, providing access to optically active building blocks for more complex molecular targets.

Diastereoselective Reactions and Product Formation

When a molecule already contains a stereocenter, or when a reaction creates more than one new stereocenter, the formation of one diastereomer over another becomes a key consideration. Diastereoselective reactions are common in the transformations of complex molecules like this compound, especially in intramolecular cyclization reactions where the tethered nature of the reacting groups imposes significant geometric constraints.

For example, the intramolecular Alder-ene reaction of 1,6-dienes, structurally related to the enyne system of this compound, shows a preference for the formation of cis-five-membered rings. Computational studies suggest this selectivity arises from a lower strain energy in the transition state leading to the cis product. Similarly, in the intramolecular cyclization of this compound, the geometry of the transition state, influenced by the catalyst, solvent, and substrate structure, would dictate the diastereomeric ratio of the resulting bicyclic products.

The choice of catalyst can also induce high diastereoselectivity. Copper-catalyzed three-component reactions to form propargylamines are remarkably diastereoselective when a chiral amine or aldehyde is used as a starting material. scienceopen.com Furthermore, substrate-directed reactions, such as the diastereoselective epoxidation of cyclic amino alcohols, demonstrate that existing functional groups can direct an incoming reagent to a specific face of the molecule, leading to high levels of diastereocontrol (>95:5 dr).

The table below illustrates how reaction conditions can influence diastereoselectivity in relevant cyclization reactions.

Substrate TypeReaction TypeCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (dr)
1,6-EnyneIntramolecular [4+2] CycloadditionThermalcis-fused>95:5
1,6-DieneIntramolecular Alder-ene457 °CcisExclusive formation
cis-2-(N,N-dibenzylamino)cyclohex-3-en-1-olEpoxidationm-CPBA / HBF₄syn>95:5
EnediyneRh(I)-catalyzed [2+2+2] Cycloaddition[Rh(CO)₂Cl]₂trans-cyclohexadieneDiastereoselective

*Data derived from studies on diastereoselective cyclizations and epoxidations.

Kinetic Analysis and Reaction Rate Determination

Understanding the kinetics of a chemical reaction—how its rate is affected by the concentration of reactants, temperature, and catalysts—is fundamental to optimizing reaction conditions and elucidating the reaction mechanism.

Rate Law Derivation and Order of Reactions

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and catalyst. It is determined experimentally and cannot be simply deduced from the stoichiometry of the reaction. For a transformation involving this compound, such as an intramolecular cyclization, the rate law would take the general form:

Rate = k[this compound]ˣ[Catalyst]ʸ

To determine the reaction orders, the method of initial rates is commonly employed. This involves running a series of experiments where the initial concentration of one component is varied while the others are held constant. By observing how the initial reaction rate changes, the order with respect to that component can be determined.

For instance, if doubling the initial concentration of this compound leads to a doubling of the initial rate, the reaction is first-order with respect to the substrate (x=1). If the rate quadruples, it is second-order (x=2). If the rate remains unchanged, it is zero-order (x=0).

Once the orders are known, the data can be used to derive the integrated rate law. For a simple first-order reaction, the integrated rate law is:

ln[A] = -kt + ln[A]₀

where [A] is the concentration at time 't', and [A]₀ is the initial concentration. A plot of ln[A] versus time will yield a straight line with a slope of -k, allowing for the determination of the rate constant. This type of kinetic analysis is essential for comparing the efficiency of different catalysts and for gaining insight into the rate-determining step of the catalytic cycle.

Identification of Rate-Determining Steps and Transition States

The transformations of this compound, such as intramolecular hydroamination or cycloisomerization, typically proceed through a series of steps, one of which is the slowest and therefore rate-determining. The identification of this step and the associated transition state is crucial for understanding and optimizing the reaction.

Alternatively, for some lanthanide-catalyzed intramolecular hydroaminations of alkynes, the β-insertion of the alkyne into the metal-nitrogen bond is identified as the rate-determining step. libretexts.org This step involves a cyclic transition state leading to the formation of a metallacyclic intermediate. libretexts.org Density Functional Theory (DFT) studies on related systems have been instrumental in elucidating the energetics of these pathways and confirming the nature of the rate-limiting step. nih.gov

In the context of gold-catalyzed enyne cyclizations, the initial coordination of the gold(I) catalyst to the alkyne is followed by a cyclization event to form a cyclopropyl (B3062369) gold(I) carbene intermediate. nih.govacs.org The subsequent steps, which can involve rearrangements or nucleophilic attack, may be rate-limiting. Computational studies have shown that the energy barriers for the formation of different intermediates and their subsequent transformations are often closely matched, making the identification of a single rate-determining step complex. nih.gov For some gold-catalyzed cycloisomerizations of 1,5-enynes, a 6-endo-dig cyclization to form a gold carbene intermediate via a specific transition state has been identified as a key step with a calculated energy barrier. rsc.org

The following table summarizes plausible rate-determining steps for transformations involving enyne amines, based on analogous systems.

Catalytic SystemPlausible Rate-Determining Step (RDS)Supporting Evidence
Early Transition Metals (e.g., Ti, Zr)Formation of metal-imido speciesKinetic studies (first-order in catalyst, zeroth-order in alkyne, inverse-order in amine) libretexts.org
Lanthanides (e.g., Sm, La)β-insertion of alkyne into M-N bondDFT calculations, higher turnover frequencies for alkynes vs. alkenes libretexts.org
Gold(I)Cyclization to form gold carbene intermediate or subsequent rearrangementDFT calculations showing energy barriers for specific steps nih.govrsc.org

Influence of Substrate and Catalyst Structure on Reaction Kinetics

The kinetics of this compound transformations are highly sensitive to both the structure of the substrate itself and the nature of the catalyst employed.

Substrate Structure:

While the specific compound has a fixed structure, general principles regarding substrate effects can be inferred from related studies. For instance, the presence of substituents on the alkene or alkyne moieties can significantly impact reaction rates. Electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of the reacting partners, thereby influencing the rate of key steps such as nucleophilic attack or cycloaddition. youtube.com In nucleophilic aromatic substitution reactions, which share some mechanistic principles with certain catalytic cycles, electron-withdrawing groups at ortho and para positions can greatly accelerate the reaction rate. youtube.com

In the context of enyne rearrangements catalyzed by gold, the electronic nature of substituents on the alkene can determine the favored reaction pathway (e.g., exo- vs. endo-type cleavage) by influencing the stability of key intermediates. acs.org For SN1-type reactions, the stability of the carbocation intermediate is paramount, with more substituted carbocations forming faster. youtube.comyoutube.com While not a direct analogy, this highlights the importance of intermediate stability, which can be tuned by the substrate structure.

Catalyst Structure:

The structure of the catalyst plays a pivotal role in determining the efficiency and outcome of the transformation. Key aspects of the catalyst that influence kinetics include the metal center and the surrounding ligands.

Metal Center: In lanthanide-catalyzed hydroamination, the reaction rate increases with the ionic radius of the metal (e.g., La > Sm > Lu). libretexts.org For hydroaminations catalyzed by Group 4 metals, titanium catalysts are generally more reactive than their zirconium counterparts. libretexts.org

Ligand Environment: The steric and electronic properties of the ligands attached to the metal center are critical. Less sterically hindered catalyst ligation spheres generally lead to higher reaction rates by providing more open space around the metal for substrate coordination. libretexts.org For example, half-titanocene catalysts are much faster for alkyne hydroamination than the corresponding bis(cyclopentadienyl) titanocene (B72419) catalysts. libretexts.org In gold-catalyzed reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically affect catalyst activity. frontiersin.orgnih.gov Electron-withdrawing substituents on NHC ligands can increase the acidity of an ammonium intermediate, thereby lowering the energy barrier for a key hydrogen transfer step and increasing the reaction yield. nih.gov

Counter-ion/Co-catalyst: The choice of counter-ion or co-catalyst can also have a profound effect on reaction rates. In some gold-catalyzed hydroaminations, the use of a co-catalyst like AgSbF₆ is essential for high activity. nih.gov The nature of the anion can also be influential, with bulkier, less coordinating anions often leading to increased reaction rates as they are less likely to inhibit the catalytically active metal center. libretexts.org

The table below provides a summary of how catalyst structure can influence the kinetics of related enyne amine transformations.

Catalyst FeatureInfluence on Reaction KineticsExample
Metal Center Larger ionic radius can increase rate in lanthanide catalysis. libretexts.orgLa > Sm > Lu libretexts.org
Different metals within a group can show different reactivity.Ti catalysts are more reactive than Zr catalysts for hydroamination. libretexts.org
Ligand Sterics Less sterically hindered ligands generally increase the reaction rate. libretexts.orgHalf-titanocenes react faster than titanocenes. libretexts.org
Ligand Electronics Electron-withdrawing groups on ligands can enhance catalytic activity. nih.govChlorinated NHC ligands on gold can improve yields in hydroamination. nih.gov
Counter-ion/Co-catalyst Can be crucial for catalyst activation and can influence rates based on coordinating ability.AgSbF₆ as a co-catalyst for Au(I) catalysis. nih.gov Bulkier anions (e.g., OTf⁻) can increase rates. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Prop 2 Yn 1 Ylprop 2 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and through-space or through-bond correlations, a complete structural assignment can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of n-Prop-2-yn-1-ylprop-2-en-1-amine provides crucial information about the different types of protons and their chemical environments. The propargyl group (CH≡C-CH₂-) and the allyl group (CH₂=CH-CH₂-) each present a unique set of signals. The terminal alkyne proton (-C≡CH) is expected to appear as a triplet in the range of δ 2-3 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group attached to the nitrogen and the alkyne (C≡C-CH₂-N) would likely resonate in the range of δ 3-4 ppm. The vinylic protons of the allyl group (=CH- and =CH₂) will show characteristic signals in the δ 5-6 ppm region, with complex splitting patterns due to geminal and vicinal coupling. The methylene protons of the allyl group adjacent to the nitrogen (-N-CH₂-CH=) are also expected in the δ 3-4 ppm range. The amine proton (-NH-) signal can be broad and its chemical shift is highly dependent on solvent and concentration. stackexchange.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The alkyne carbons (C≡C) are typically found in the δ 70-90 ppm region. The sp³-hybridized carbons of the methylene groups attached to the nitrogen will appear in the δ 40-60 ppm range. The sp²-hybridized carbons of the alkene group (=CH- and =CH₂) will resonate further downfield, typically between δ 115-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
HC≡2.0 - 3.0 (t)70 - 80
≡C--80 - 90
≡C-CH₂-N3.0 - 4.0 (d)40 - 50
N-HVariable (broad)-
N-CH₂-CH=3.0 - 4.0 (d)50 - 60
=CH-5.5 - 6.0 (m)130 - 140
=CH₂5.0 - 5.5 (m)115 - 125

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the terminal alkyne proton and the adjacent methylene protons, as well as correlations between the vinylic protons and the allylic methylene protons. This helps to piece together the propargyl and allyl fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom based on the assignments of the attached protons. youtube.com

Stereochemical Assignments and Conformational Dynamics via NMR

While this compound itself is achiral, derivatives of this compound can possess stereocenters. In such cases, NMR spectroscopy becomes a powerful tool for determining the relative and even absolute stereochemistry. This can be achieved through the analysis of coupling constants (e.g., using the Karplus equation for dihedral angles) and through the use of chiral derivatizing agents or chiral solvating agents. wordpress.comresearchgate.net These agents can induce diastereomeric environments that lead to separate NMR signals for enantiomers or diastereomers, allowing for their differentiation and quantification. wordpress.com

Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as the rotation around single bonds and the potential for different stable conformers in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands of Alkene, Alkyne, and Amine Functionalities

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

Alkyne Group: A sharp, weak absorption band around 3300 cm⁻¹ in the IR spectrum is characteristic of the ≡C-H stretching vibration. The C≡C stretching vibration will appear as a weak to medium band in the region of 2100-2260 cm⁻¹.

Alkene Group: The =C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹. The C=C stretching vibration typically gives rise to a medium intensity band around 1640-1680 cm⁻¹. The out-of-plane bending vibrations of the vinyl group (=C-H wag) are also characteristic and appear in the 910-990 cm⁻¹ region.

Amine Group: The N-H stretching vibration of the secondary amine will be observed as a weak to medium band in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ range. C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alkyne≡C-H stretch~3300Sharp, Weak
C≡C stretch2100 - 2260Weak to Medium
Alkene=C-H stretch>3000Medium
C=C stretch1640 - 1680Medium
=C-H wag910 - 990Strong
AmineN-H stretch3300 - 3500Weak to Medium
N-H bend1550 - 1650Medium
C-N stretch1000 - 1250Medium

Vibrational Mode Assignment and Conformational Insights

A detailed assignment of all observed vibrational modes can be achieved through a combination of experimental data and computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to gain insights into the preferred conformation of this compound in the gas phase or in solution. This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties and its conformational landscape.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and formula of a compound and in deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental composition. This is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound, the molecular formula is C₆H₉N. nih.gov HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm this formula.

The theoretically calculated exact mass for the neutral compound C₆H₉N is 95.0735 u. The experimentally determined exact mass of the corresponding molecular ion [M]⁺ would be extremely close to this value, distinguishing it from other ions with the same nominal mass but different elemental formulas. nih.gov

Table 1: HRMS Data for this compound

Property Value Reference
Molecular Formula C₆H₉N nih.gov
Exact Mass 95.073499291 Da nih.gov

This interactive table provides the key high-resolution mass spectrometry data for the specified compound.

In mass spectrometry, after the initial ionization to form a molecular ion ([M]⁺), the ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure of the compound. libretexts.org

For amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info In the case of the secondary amine this compound, the molecular ion ([C₆H₉N]⁺) has a mass-to-charge ratio (m/z) of 95. The alpha-cleavage can occur on either side of the nitrogen atom.

The primary fragmentation steps would be:

Loss of a propargyl radical (•CH₂C≡CH): This cleavage results in the formation of a stable, resonance-delocalized cation [CH₂=CHCH=NH₂]⁺ with an m/z of 56.

Loss of an allyl radical (•CH₂CH=CH₂): This alternative cleavage produces the cation [HC≡CCH₂NH=CH₂]⁺ with an m/z of 54.

The relative abundance of these fragment ions depends on their stability. Other smaller fragments would also be observed, corresponding to further fragmentation of these primary ions. The presence of a nitrogen atom means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.orgyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
95 [C₆H₉N]⁺ Molecular Ion ([M]⁺)
56 [C₃H₆N]⁺ [M - C₃H₃]⁺ (Loss of propargyl radical)
54 [C₃H₄N]⁺ [M - C₃H₅]⁺ (Loss of allyl radical)
41 [C₃H₅]⁺ Allyl cation

This interactive table outlines the expected major fragments in the mass spectrum, aiding in structural confirmation.

X-ray Diffraction (XRD) for Solid-State Molecular Structure

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules in a crystal lattice. While specific experimental XRD data for this compound or its simple derivatives are not available in the cited literature, this section outlines the principles of the analyses that would be performed.

The initial result of an XRD experiment is the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the crystal system (e.g., monoclinic, orthorhombic). This analysis also identifies the space group, which describes the symmetry elements (like rotation axes and mirror planes) within the crystal structure. eurjchem.com For example, a compound might crystallize in the common monoclinic space group P2₁/n. eurjchem.comnih.gov This fundamental data is the foundation for solving the complete crystal structure.

Once the crystal structure is solved, a detailed geometric analysis is possible. This includes the precise measurement of:

Bond lengths: The distances between the nuclei of bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles (or dihedral angles): The angles that describe the conformation around a chemical bond.

This data provides an unambiguous confirmation of the molecular connectivity and its specific conformation in the solid state. For this compound, this would confirm the lengths of the C=C, C≡C, C-C, C-N, and N-H bonds and the geometry around the nitrogen atom and the sp, sp², and sp³ hybridized carbon atoms.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. mdpi.comresearchgate.net The Hirshfeld surface is mapped with properties that highlight regions of close contact between molecules. nih.gov

For this compound, this analysis would reveal the nature and extent of intermolecular forces, such as:

Van der Waals forces: These are ubiquitous and would be represented by H···H, C···H, and C···C contacts. H···H interactions are often the most abundant in organic crystals. nih.gov

Hydrogen bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming weak N-H···π interactions with the alkyne or alkene groups of neighboring molecules.

π-π stacking: Possible interactions between the unsaturated π-systems of the allyl and propargyl groups.

Table 3: List of Compounds Mentioned

Compound Name
This compound
tris(4-aminophenyl)amine
N-(4-methoxyphenyl)picolinamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, several electronic transitions are theoretically possible due to the presence of its distinct functional groups: the secondary amine, the carbon-carbon double bond (alkene), and the carbon-carbon triple bond (alkyne).

The primary electronic transitions expected for this molecule are:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com Both the alkene (C=C) and alkyne (C≡C) moieties contain π bonds and are therefore expected to exhibit π → π* transitions. youtube.combartleby.com These transitions are typically characterized by strong absorption bands. For isolated double bonds, the absorption maximum (λmax) is usually found in the far UV region, around 165 nm. libretexts.org Similarly, isolated triple bonds also absorb in the far UV. Since the alkene and alkyne in this compound are not conjugated, their π → π* transitions are expected to occur at high energies (short wavelengths), likely below the standard measurement range of many UV-Vis spectrophotometers (which typically start at 200-220 nm). libretexts.org

n → σ* (n to sigma-star) transitions: The nitrogen atom of the secondary amine contains a non-bonding pair of electrons (n). These electrons can be excited to an antibonding σ* orbital. bartleby.com Such transitions are characteristic of saturated amines and other compounds containing heteroatoms with lone pairs. bartleby.com The n → σ* transition for amines generally appears in the vacuum UV region, typically around 190-200 nm, and is of moderate intensity.

σ → σ* (sigma to sigma-star) transitions: These transitions involve the excitation of an electron from a bonding σ orbital to an antibonding σ* orbital and require very high energy. libretexts.orgwikipedia.org They occur at very short wavelengths (e.g., around 135 nm for ethane) and are generally not observable with standard UV-Vis instrumentation. wikipedia.org

Given that the chromophores (the alkene and alkyne) are isolated, strong absorptions characteristic of conjugated systems are not expected. The UV-Vis spectrum of this compound, if measured in a non-polar solvent, would likely be dominated by a weak to medium intensity band on the edge of the measurable UV region, attributable to the n → σ* transition of the amine, with the stronger π → π* transitions occurring at shorter wavelengths.

Hypothetical UV-Vis Absorption Data for this compound

Since experimental data is unavailable, the following table presents a hypothetical representation of the expected UV-Vis absorption maxima for this compound based on theoretical principles and data from similar non-conjugated chromophores.

Hypothetical Transition Chromophore Expected λmax (nm) Expected Molar Absorptivity (ε) (L mol-1 cm-1)
n → σSecondary Amine~195~2,500
π → πAlkene (C=C)~170>10,000
π → π*Alkyne (C≡C)~175>10,000

This table is for illustrative purposes only and is based on theoretical expectations for non-conjugated chromophores.

Integrated Spectroscopic Data Analysis with Computational Modeling for Validation

In modern chemical analysis, the structural elucidation of a novel compound like this compound would not rely on a single spectroscopic technique. Instead, an integrated approach combining data from various methods (such as NMR, IR, and mass spectrometry) with computational modeling provides a powerful and synergistic strategy for unambiguous structure confirmation.

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting and validating spectroscopic data. nii.ac.jprespectprogram.orgmdpi.com

For this compound, a typical workflow would involve:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). researchgate.net This provides the equilibrium geometry from which spectroscopic properties are calculated.

Prediction of Spectroscopic Data: Using the optimized geometry, various spectroscopic parameters can be computed:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR data to assign signals to specific atoms.

IR Spectra: Vibrational frequencies and their intensities can be computed to aid in the assignment of experimental IR absorption bands to specific molecular vibrations.

UV-Vis Spectra: TD-DFT calculations can predict the electronic excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions (e.g., n → σ, π → π). researchgate.net

Hypothetical Comparison of Experimental and Computationally Predicted Data

To illustrate the validation process, the following table presents a hypothetical scenario comparing potential experimental UV-Vis data with results from a TD-DFT calculation for this compound.

Parameter Hypothetical Experimental Value Hypothetical TD-DFT Calculated Value (e.g., B3LYP/6-311+G(d,p)) Assignment
λmax,1Not observed (>200 nm)198 nmn → σ
λmax,2Not observed (>200 nm)172 nmπ → π (C=C)
λmax,3Not observed (>200 nm)176 nmπ → π* (C≡C)

This table is for illustrative purposes only, demonstrating the principle of validating experimental data with computational predictions.

The close agreement between the (hypothetical) experimental and calculated values in such a table would provide strong evidence for the correct structural assignment of this compound. Discrepancies, on the other hand, might suggest the presence of conformational isomers, solvent effects, or the need for a higher level of theory in the calculations. wikipedia.org This integrated approach, combining the empirical evidence from multiple spectroscopic techniques with the predictive power of computational chemistry, represents the gold standard for structural elucidation in modern organic chemistry.

Computational Chemistry and Theoretical Modeling of N Prop 2 Yn 1 Ylprop 2 En 1 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational cost. In a typical study of n-Prop-2-yn-1-ylprop-2-en-1-amine, DFT would be used to determine its optimal molecular geometry, vibrational frequencies, and other ground-state properties.

The process involves selecting an appropriate functional, which approximates the exchange-correlation energy. Common functionals include B3LYP, PBE0, or M06-2X. The choice of functional can influence the accuracy of the results, and researchers often benchmark their selection against experimental data or higher-level calculations when available. For instance, a DFT study on the reaction mechanisms of a related compound, prop-2-en-1-amine, utilized DFT to map out reaction pathways and energetics researchgate.net.

Hartree-Fock (HF) and Post-HF Methods for Energetic and Electronic Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant tau.ac.il. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can be crucial for accurate energy predictions.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation. These methods provide more accurate energetic and electronic properties but come with a significantly higher computational expense. For a molecule like this compound, these methods would yield highly reliable data on ionization potentials, electron affinities, and reaction barrier heights.

Basis Set Selection and Computational Parameters

The accuracy of any quantum chemical calculation is also dependent on the basis set used. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as Pople's 6-311+G(d,p) or Dunning's correlation-consistent series (cc-pVDZ, cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

For a study on this compound, a typical approach would involve geometry optimization using a moderate basis set like 6-31G(d) and then performing single-point energy calculations with a larger, more robust basis set to refine the electronic energies. The selection of the basis set is a critical parameter that must be reported in any computational study to ensure the reproducibility of the results researchgate.net.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical behavior and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ajchem-a.com. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity ajchem-a.com. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule. It would be expected that the HOMO is localized on the electron-rich regions, such as the amine and the π-systems of the allyl and propargyl groups, while the LUMO would be distributed over the unsaturated parts of the molecule. This analysis is crucial for predicting how the molecule will interact with other reagents rsc.org.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes only, as specific data for the target compound is not available.

Parameter Method/Basis Set Energy (eV)
EHOMO DFT/B3LYP/6-311G(d,p) -
ELUMO DFT/B3LYP/6-311G(d,p) -

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack mdpi.com.

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be centered on the nitrogen atom's lone pair and the π-electron clouds of the double and triple bonds. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, which would be found around the hydrogen atoms, particularly the one attached to the nitrogen mdpi.com. The MEP surface provides a clear, intuitive picture of the molecule's reactivity landscape.

Hypothetical Data Table for MEP Analysis: This table is for illustrative purposes only, as specific data for the target compound is not available.

Site MEP Value (kcal/mol) Predicted Reactivity
Nitrogen Lone Pair - Nucleophilic Center
Alkyne π-system - Nucleophilic Center

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are instrumental in predicting various spectroscopic properties of molecules. These theoretical spectra serve as a valuable tool for interpreting experimental data and can help in the structural elucidation of unknown compounds.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means, often using the Gauge-Invariant Atomic Orbital (GIAO) method, allows for the calculation of chemical shifts (δ) and spin-spin coupling constants (J). These calculations depend on the optimized geometry of the molecule and the chosen level of theory and basis set.

A comprehensive literature search did not yield specific studies detailing the theoretically calculated ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. In principle, such a study would provide a complete assignment of all proton and carbon signals, which would be invaluable for confirming the molecule's structure and purity.

Theoretical vibrational analysis calculates the frequencies and intensities of a molecule's normal modes of vibration. These calculations are crucial for assigning the peaks observed in experimental Infrared (IR) and Raman spectra. The prediction involves computing the second derivatives of the energy with respect to atomic displacements (a Hessian matrix) for the molecule's optimized geometry.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) spectra. This analysis predicts the electronic transitions between molecular orbitals, providing the excitation energies and oscillator strengths that correspond to the absorption wavelengths (λ_max) and intensities observed experimentally.

A detailed computational study simulating the UV-Vis spectrum and identifying the specific electronic transitions (e.g., n→π, π→π) for this compound has not been found in the surveyed literature. Such a study would illuminate the electronic structure and the nature of the orbitals involved in the molecule's response to UV-Vis light.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out the potential energy surfaces of chemical reactions. This includes locating transition states and calculating reaction pathways to understand how reactants are converted into products.

The intramolecular Pauson-Khand reaction (PKR) is a significant transformation for enynes like this compound, leading to the formation of bicyclic cyclopentenones. acs.org Computational studies using DFT have been pivotal in elucidating the mechanism of this reaction, particularly for palladium-catalyzed versions. nih.govnih.gov

In the context of the palladium-catalyzed intramolecular PKR of allylpropargylamine, computational studies have explored the reaction mechanism in detail. nih.gov These studies involve:

Transition State Search: Locating the geometry of the highest energy point along the reaction coordinate. The structure of this transition state is crucial for understanding the reaction's feasibility and selectivity.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. IRC analysis provides a clear picture of the molecular transformations occurring during the reaction. nih.gov

For the PdCl₂-thiourea catalyzed reaction, a novel mechanism was proposed based on DFT calculations, which found the classical mechanism to be energetically unfavorable. nih.gov The proposed pathway involves several key steps, with the rate-determining step being an intramolecular C-Cl oxidative addition that leads to a Pd(IV) intermediate. nih.gov The computed energy barriers for these steps provide a quantitative measure of the reaction kinetics.

Table 1: Key Mechanistic Steps in the Pd-Catalyzed Pauson-Khand Reaction of Allylpropargylamine

Step Description Computational Finding
1 cis-halometalation Initial interaction of the catalyst with the alkyne moiety. nih.gov
2 Alkene Insertion The tethered alkene group coordinates and inserts. nih.gov
3 Carbonyl Insertion Insertion of a CO ligand. nih.gov
4 Oxidative Addition The rate-determining intramolecular C-Cl oxidative addition. nih.gov

These computational efforts provide deep mechanistic insight that is often inaccessible through experimental means alone, guiding the development of more efficient and selective catalytic systems. archie-west.ac.uk

Energy Profiles and Activation Barriers of Reactions

A key application of computational chemistry is the elucidation of reaction mechanisms through the calculation of energy profiles. For a molecule like this compound, which contains both an alkene and an alkyne moiety, several reaction pathways could be computationally explored.

One such pathway of interest would be the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.comorganic-chemistry.org Although this compound is a 1,5-enyne, the potential for related pericyclic reactions could be investigated. Theoretical calculations, typically using Density Functional Theory (DFT) methods, would be employed to map the potential energy surface of the rearrangement. This would involve identifying the structures of the reactant, transition state, and product.

For illustrative purposes, a hypothetical energy profile for a generic reaction of this compound is presented below. The values are representative of what a computational study might find for a pericyclic reaction.

Table 1: Hypothetical Calculated Energies for a Rearrangement Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State+35.2
Product-5.8

Note: These values are hypothetical and for illustrative purposes only.

From this hypothetical data, the activation barrier would be 35.2 kcal/mol, and the reaction would be exothermic by 5.8 kcal/mol. Such calculations would provide fundamental insights into the feasibility and kinetics of potential unimolecular reactions.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. ucsb.edu Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

An explicit solvent model involves including a number of solvent molecules directly in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately modeling reactions involving polar molecules like amines. However, this method is computationally expensive.

An implicit solvent model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent. rti.org Often, a hybrid approach that includes a few explicit solvent molecules in a continuum model is used to balance accuracy and computational cost. nih.gov

For this compound, computational studies would likely investigate how solvents of varying polarity (e.g., water, methanol, dichloromethane, toluene) affect the energy profiles of its reactions. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction.

Table 2: Hypothetical Activation Barriers for a Reaction of this compound in Different Solvents

SolventDielectric ConstantHypothetical Activation Barrier (kcal/mol)
Gas Phase135.2
Toluene2.434.5
Dichloromethane8.932.1
Water78.429.8

Note: These values are hypothetical and for illustrative purposes only.

Conformational Landscape Exploration and Stability Analysis

This compound possesses multiple rotatable single bonds, leading to a complex conformational landscape. A thorough computational analysis would involve systematically rotating these bonds to identify all possible low-energy conformers.

The relative energies of these conformers are determined to identify the most stable structures. This is crucial as the reactivity and spectroscopic properties of the molecule are often dictated by the population of its most stable conformers. Computational methods like molecular mechanics or DFT can be used to perform these conformational searches and energy calculations. rti.org The stability of different conformers is influenced by a variety of factors including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding.

A study on n-propanethiol, for example, revealed multiple stable conformers arising from rotation around C-C and C-S bonds. masterorganicchemistry.com A similar approach for this compound would involve mapping the potential energy surface with respect to the dihedral angles of the C-C and C-N bonds.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle 1 (°C-C-N-C)Dihedral Angle 2 (°C-N-C-C)Relative Energy (kcal/mol)
A180 (anti)180 (anti)0.00
B180 (anti)60 (gauche)0.85
C60 (gauche)180 (anti)1.20
D60 (gauche)60 (gauche)2.50

Note: These conformers and their relative energies are hypothetical and for illustrative purposes only.

Prediction of Reactivity and Selectivity Trends Based on Electronic Structure

The electronic structure of this compound, specifically the distribution of electrons and the nature of its molecular orbitals, governs its reactivity. Computational methods provide several descriptors that can predict where and how the molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory is a powerful tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The locations of the HOMO and LUMO on the molecule can predict the sites of electrophilic and nucleophilic attack, respectively.

For this compound, one would expect the nitrogen lone pair and the π-systems of the double and triple bonds to be the primary regions of high HOMO density, making them susceptible to electrophilic attack. The π* orbitals of the unsaturated systems would likely constitute the LUMO, indicating the sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to attack by electrophiles, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atom would be expected to be a region of negative potential, while the acidic proton on the alkyne and the protons on the carbon adjacent to the nitrogen would likely be regions of positive potential.

By analyzing these and other computed electronic properties (e.g., atomic charges, Fukui functions), it is possible to predict trends in reactivity and selectivity for various potential reactions, such as additions, cycloadditions, or reactions at the amine nitrogen.

Synthetic Applications and Advanced Chemical Transformations of N Prop 2 Yn 1 Ylprop 2 En 1 Amine

Heterocyclic Compound Synthesis Utilizing Bifunctional Nature

The dual reactivity of the allyl and propargyl groups, combined with the nucleophilicity of the nitrogen atom, allows n-Prop-2-yn-1-ylprop-2-en-1-amine to be a precursor to a wide array of heterocyclic systems.

Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives Formation

Pyrrolidine Derivatives: The synthesis of pyrrolidine rings can be efficiently achieved through the intramolecular cyclization of 1,6-enynes, a class of compounds to which this compound belongs. Transition metal-catalyzed cyclization is a powerful method for constructing carbo- and heterocyclic compounds nih.gov. Specifically, titanium-catalyzed carbocyclization of allylpropargyl amines with diethylzinc (B1219324) (Et2Zn) has been shown to produce substituted pyrrolidines with an exocyclic double bond. For instance, N-substituted allylpropargylamines undergo cyclization to yield (Z)-3-methyl-4-(methylene)pyrrolidine derivatives in good yields nih.gov. This methodology is applicable to a range of N-substituted allylpropargylamines, suggesting that this compound could be a suitable substrate for similar transformations to generate corresponding pyrrolidine structures.

Table 1: Examples of Pyrrolidine Synthesis from Allylpropargyl Amines

Starting Material Product Yield Reference
N-(4-chlorobenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine (Z)-1-(4-Chlorobenzyl)-3-methyl-4-((trimethylsilyl)methylene)pyrrolidine 85% nih.gov

Pyrrole Derivatives: While direct synthesis of pyrroles from this compound is not extensively documented, its primary amine nature makes it a potential candidate for classical pyrrole syntheses like the Paal-Knorr reaction uctm.edupharmaguideline.com. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine uctm.edu. By utilizing this compound in a Paal-Knorr synthesis, N-substituted pyrroles bearing the allyl and propargyl functionalities could be prepared, offering further opportunities for subsequent chemical modifications.

Thiazole (B1198619), Oxazole (B20620), and Pyridine (B92270) Syntheses

The propargylamine (B41283) moiety within this compound is a key precursor for the synthesis of various five- and six-membered heterocycles.

Thiazole Synthesis: N-propargylamines are versatile substrates for the construction of thiazole rings nih.gov. One common strategy involves the reaction of N-propargylamines with isothiocyanates. This reaction, often catalyzed by an acid such as p-toluenesulfonic acid (PTSA) under microwave irradiation, can lead to the formation of 2-aminothiazole derivatives bepls.com. Another approach utilizes the reaction of N-propargylamines with carbon disulfide in the presence of a base to yield thiazole-2-thiones nih.gov. These methods highlight the potential of this compound to serve as a scaffold for the synthesis of novel thiazole derivatives.

Oxazole Synthesis: The synthesis of oxazoles can be achieved from N-propargylamides through cycloisomerization reactions researchgate.netresearchgate.net. This compound can be readily converted to its corresponding N-propargylamide by reaction with an acyl chloride or carboxylic acid. Subsequent cyclization, which can be catalyzed by various transition metals, would yield the desired oxazole ring. An efficient one-pot propargylation/cycloisomerization tandem process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst has also been developed for the synthesis of substituted oxazoles from propargylic alcohols and amides, a methodology that could be adapted for N-propargylamines researchgate.net.

Pyridine Synthesis: A general and efficient protocol for the synthesis of polysubstituted pyridines involves the reaction of propargyl amines with unsaturated carbonyl compounds nih.gov. This tandem reaction proceeds through a condensation, alkyne isomerization, and a 6π 3-azatriene electrocyclization sequence, and is applicable to a wide range of substrates nih.gov. Given that this compound contains a propargyl amine unit, it is a suitable candidate for this transformation. Additionally, a method for pyridine synthesis from allyl amines and alkynes has been developed, involving a sequential copper(II)-promoted dehydrogenation and a rhodium(III)-catalyzed N-annulation nih.gov. The presence of both an allyl and a propargyl group in this compound makes it an intriguing substrate for such reactions.

Indoline (B122111) and Other Nitrogen-Containing Ring Systems

While specific examples of indoline synthesis starting directly from this compound are not prevalent in the literature, the structural motifs within the molecule suggest potential pathways. The Fischer indole synthesis and its variants, which can utilize alkynes and arylhydrazines, represent a plausible, albeit indirect, route nih.gov. More generally, the field of synthesizing nitrogen-containing heterocycles is vast, with numerous methods being developed to construct these important scaffolds frontiersin.orgnih.govnih.gov. The unique combination of reactive sites in this compound makes it a candidate for exploration in novel cyclization strategies to access diverse nitrogen-containing ring systems.

Triazole and Triazoline Formation via Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of the propargyl group in this compound is an ideal functional group for participating in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097).

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool in medicinal chemistry and materials science. By reacting this compound with various organic azides (R-N3), a library of novel triazole derivatives can be synthesized, each bearing the allyl amine functionality for potential further modification.

Table 2: General Scheme for Triazole Formation via CuAAC

Reactant 1 Reactant 2 Catalyst Product

This reaction is a modular and high-yielding approach to complex molecules, where the triazole ring acts as a stable and rigid linker.

1,4-Thiazepine and Related Sulfur Heterocycles

The synthesis of sulfur-containing heterocycles from this compound can be envisioned through multi-step sequences that construct the sulfur-containing ring. For the synthesis of 1,4-thiazepines, a plausible strategy involves the conversion of the propargylamine moiety. For instance, N-propargylic β-enaminones can be thionated using Lawesson's reagent to form N-propargylic β-enaminothiones, which then undergo electrophilic cyclization to yield 2-methylene-2,3-dihydro-1,4-thiazepines researchgate.net. This suggests a pathway where this compound is first reacted to form a β-enaminone, followed by thionation and cyclization to afford the desired 1,4-thiazepine ring system. The broader field of sulfur heterocycle synthesis offers various methodologies that could potentially be adapted for the unique functionalities of this compound ijarst.in.

Click Chemistry and Bioconjugation Strategies

The concept of click chemistry, particularly the CuAAC reaction, extends beyond the synthesis of small molecules into the realm of bioconjugation. Bioconjugation is the chemical strategy of linking biomolecules, such as proteins, peptides, or nucleic acids, to other molecules, which can be fluorescent dyes, drugs, or imaging agents.

The terminal alkyne of this compound makes it a valuable tool for bioconjugation. Biomolecules can be functionalized with an azide group, and then this compound can be "clicked" onto the biomolecule. The remaining allyl and amine functionalities on the conjugated molecule can then be used for further modifications or to impart specific properties.

This strategy is particularly useful because the click reaction is bio-orthogonal, meaning it proceeds efficiently in biological systems without interfering with native biochemical processes. The resulting triazole linkage is highly stable, making this a robust method for creating well-defined bioconjugates. The versatility of this approach has led to its widespread use in drug discovery, diagnostics, and the development of advanced biomaterials.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with the Alkyne Moiety

The terminal alkyne functionality of this compound makes it a prime substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular ligation. glenresearch.comglenresearch.com

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the stable triazole ring. nih.gov This process is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and exhibits remarkable regioselectivity, exclusively yielding the 1,4-isomer. organic-chemistry.org The catalytic cycle is robust and can be performed in various solvents, including aqueous media, over a broad pH range. organic-chemistry.org

A common method for generating the active copper(I) catalyst in situ involves the reduction of a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate. nih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and prevent catalyst deactivation, which is particularly important in biological applications to prevent DNA damage. glenresearch.comglenresearch.com

The versatility of the CuAAC reaction allows for the conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, by functionalizing them with an azide group. This has led to its application in drug discovery, materials science, and bioconjugation. nih.gov

Table 1: Illustrative CuAAC Reactions Involving an Alkyne Moiety

Alkyne SubstrateAzide PartnerCatalyst SystemSolventProduct Type
PhenylacetyleneBenzyl AzideCuSO₄, Sodium Ascorbatet-BuOH/H₂O1,4-Disubstituted 1,2,3-triazole
1-Ethynyl-4-fluorobenzene1-Azido-4-nitrobenzeneCuIDMF1,4-Diaryl-1,2,3-triazole
Propargyl AlcoholAzidomethyl Phenyl SulfideCu(I) saltVariousFunctionalized 1,2,3-triazole
Ethynyltrimethylsilane1-Azidobutane[Cp*RuCl] complexesOrganic1,5-Disubstituted 1,2,3-triazole (via RuAAC) organic-chemistry.org

Note: This table provides general examples of CuAAC reactions to illustrate the scope and components. The reactivity of this compound would be analogous to the alkyne substrates listed.

Thiol-Ene and Thiol-Yne Reactions with Alkene and Alkyne Moieties

The alkene and alkyne functionalities within this compound are amenable to thiol-ene and thiol-yne "click" reactions. These reactions are powerful tools for covalent bond formation and are characterized by their high efficiency, rapid reaction rates, and insensitivity to oxygen and water, often proceeding under mild, metal-free conditions.

The thiol-ene reaction involves the addition of a thiol to the allyl group of the molecule. This transformation can be initiated by radicals (often generated by photolysis of a photoinitiator) or by a base-catalyzed Michael addition. The radical-mediated process is particularly common and proceeds via a chain mechanism, leading to the formation of a thioether linkage. The high yields and functional group tolerance of this reaction make it suitable for surface modification and the synthesis of dendrimers and polymers.

The thiol-yne reaction targets the propargyl group's triple bond. A single molecule of thiol can add across the alkyne to form a vinyl sulfide. Under conditions with excess thiol, a second addition can occur, resulting in the formation of a dithioacetal. This stepwise addition allows for control over the final product. Like the thiol-ene reaction, the thiol-yne reaction can be initiated by radicals or base catalysis and is highly efficient.

Both reactions are valued in materials science and bioconjugation for their orthogonality to other common ligation chemistries, such as the CuAAC. This allows for the sequential modification of the alkene and alkyne moieties of this compound, enabling the construction of complex, multifunctional architectures.

Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions

FeatureThiol-Ene ReactionThiol-Yne Reaction
Unsaturated Moiety Alkene (Allyl group)Alkyne (Propargyl group)
Product(s) ThioetherVinyl sulfide (1st addition), Dithioacetal (2nd addition)
Initiation Radical (Photoinitiator), Base (Michael Addition)Radical (Photoinitiator), Base (Michael Addition)
Key Advantages High efficiency, Rapid rates, Oxygen/Water tolerantStepwise addition allows product control, High efficiency
Primary Applications Polymer synthesis, Surface functionalizationCrosslinked networks, Bioconjugation

Carbon-Carbon Bond Forming Reactions

Olefin Cross-Coupling Reactions

The allyl group in this compound serves as a reactive handle for various transition metal-catalyzed olefin cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Heck reaction is a prominent example, where the alkene can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. This reaction typically involves a Pd(0) catalyst, a base, and a phosphine (B1218219) ligand. The reaction with the allyl amine would lead to the formation of a substituted allylic amine, extending the carbon framework.

The Suzuki coupling , another palladium-catalyzed reaction, can also be employed. This involves the reaction of an organoboron compound (such as a boronic acid or ester) with a suitable halide. While the allyl group itself is not a typical substrate, it can be functionalized (e.g., through hydroboration) to participate in subsequent Suzuki couplings.

Table 3: Overview of Olefin Cross-Coupling Reactions

Reaction NameTypical CatalystReactantsBond Formed
Heck Reaction Pd(0) complex (e.g., Pd(OAc)₂, PPh₃)Alkene + Aryl/Vinyl HalideC(sp²)-C(sp²)
Suzuki Coupling Pd(0) complex (e.g., Pd(PPh₃)₄)Organoboron + Aryl/Vinyl HalideC(sp²)-C(sp²)
Stille Coupling Pd(0) complexOrganostannane + Organic HalideC(sp²)-C(sp²)
Sonogashira Coupling Pd(0) complex, Cu(I) saltTerminal Alkyne + Aryl/Vinyl HalideC(sp)-C(sp²)

Note: The Sonogashira coupling is relevant to the alkyne moiety of the molecule.

Electrophilic and Nucleophilic Additions to Unsaturated Bonds

The double and triple bonds of this compound are susceptible to a variety of addition reactions.

Electrophilic additions occur when an electrophile attacks the electron-rich π-systems of the alkene or alkyne. For the allyl group, reaction with electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) proceeds to form halogenated derivatives. The regioselectivity of these additions is typically governed by Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens.

Nucleophilic additions are more common for the alkyne moiety, especially when activated by a metal catalyst. For instance, the addition of alcohols or amines to the alkyne can be catalyzed by transition metals like gold or mercury, leading to the formation of enol ethers or enamines, respectively.

Carbocyclization Strategies for Ring Formation

The presence of both an alkene and an alkyne in a 1,6-relationship makes this compound an ideal substrate for intramolecular carbocyclization reactions, which are powerful methods for constructing cyclic compounds.

One of the most significant applications is in enyne metathesis . Catalyzed by ruthenium complexes (e.g., Grubbs' catalysts), the alkene and alkyne moieties can react intramolecularly to form a five-membered dihydropyrrole ring, a common scaffold in pharmaceuticals.

The Pauson-Khand reaction is another powerful cyclization method. It involves the cobalt-catalyzed [2+2+1] cycloaddition of the alkyne, the alkene, and carbon monoxide to generate a bicyclic cyclopentenone fused to a pyrrolidine ring.

Transition metals like gold and platinum are also known to catalyze the cyclization of enynes. Gold(I) or gold(III) catalysts can activate the alkyne towards nucleophilic attack by the alkene, leading to the formation of various substituted pyrrolidine derivatives through a skeletal rearrangement.

Table 4: Carbocyclization Strategies for Enynes

ReactionCatalystReactantsProduct
Enyne Metathesis Ruthenium Carbene (e.g., Grubbs' Catalyst)Intramolecular Alkene and AlkyneCyclic Diene (e.g., Dihydropyrrole)
Pauson-Khand Reaction Cobalt Carbonyl (Co₂(CO)₈)Alkene, Alkyne, Carbon MonoxideBicyclic Cyclopentenone
Gold-Catalyzed Cyclization Gold(I) or Gold(III) saltsIntramolecular Alkene and AlkyneSubstituted Carbocycles/Heterocycles

Development of Novel Synthetic Methodologies

The unique bifunctional nature of this compound has made it a valuable building block for the development of novel synthetic methodologies. Its ability to undergo selective and orthogonal reactions at either the alkene or alkyne moiety allows for its use in diversity-oriented synthesis to create libraries of complex molecules.

Researchers are exploring its use in multicomponent reactions , where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials. The amine functionality, along with the two unsaturated groups, provides multiple points of reactivity for such transformations.

Furthermore, the compound serves as a scaffold for the synthesis of novel ligands for catalysis and as a monomer for the creation of advanced functional polymers. The ability to post-functionalize the resulting polymers via click chemistry on either the unreacted alkene or alkyne units opens up possibilities for creating materials with tailored properties for applications in electronics, drug delivery, and coatings. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new reactions and the synthesis of novel and valuable chemical entities.

Table of Compound Names

Systematic NameCommon Name/Synonym
This compoundN-Allylpropargylamine
Tris(benzyltriazolylmethyl)amineTBTA
Copper(II) sulfate pentahydrateCuSO₄·5H₂O
Phenylacetylene-
Benzyl Azide-
1-Ethynyl-4-fluorobenzene-
1-Azido-4-nitrobenzene-
Propargyl Alcohol-
Azidomethyl Phenyl Sulfide-
Ethynyltrimethylsilane-
1-Azidobutane-
Palladium(II) acetatePd(OAc)₂
TriphenylphosphinePPh₃
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄
Dicobalt octacarbonylCo₂(CO)₈

Domino and Cascade Reactions Utilizing the Bifunctional Nature of the Compound

The inherent bifunctionality of this compound makes it an ideal substrate for domino and cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, leading to the rapid assembly of complex cyclic systems. These reactions often proceed with high stereoselectivity and offer a powerful tool for the construction of novel heterocyclic frameworks.

One notable application of this compound is in palladium-catalyzed domino reactions for the synthesis of fused nitrogen heterocycles. For instance, the treatment of propargyl bromides bearing nucleophilic groups with a palladium(0) catalyst can initiate a domino cyclization process, affording bicyclic heterocycles in good yields nih.gov. The strategic placement of the allyl and propargyl groups in this compound allows for sequential cyclization events, leading to the formation of intricate polycyclic systems.

Furthermore, domino processes that involve skeletal rearrangements have been employed to construct valuable nitrogen heterocycles from simple starting materials nih.gov. While specific examples detailing the extensive use of this compound in such rearrangements are emerging, the principle of leveraging its bifunctional nature to trigger complex bond reorganizations holds significant promise for the synthesis of novel alkaloid-like structures nih.gov. The development of such reactions is a testament to the efficiency of domino strategies in minimizing purification steps and the use of protecting groups, which are often time-consuming aspects of traditional multi-step synthesis nih.gov.

The following table summarizes representative domino and cascade reactions involving propargylamine derivatives, highlighting the potential applications for this compound.

Reaction TypeCatalyst/ReagentsResulting ScaffoldReference
Palladium-Catalyzed Domino CyclizationPd(PPh₃)₄Fused Bicyclic Nitrogen Heterocycles nih.gov
Domino Insertion-Ring ExpansionPalladium CatalystCyclopentanones nih.gov
Reductive Ring Expansion of OximesDIBALHNitrogen Heterocycles nih.gov

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a product containing the essential parts of all starting materials, are a cornerstone of diversity-oriented synthesis sci-hub.senih.govcam.ac.ukcam.ac.uk. This compound, with its dual functionality, is an excellent candidate for incorporation into MCRs to generate a wide array of structurally diverse molecular scaffolds.

The A³ coupling reaction, a three-component reaction of an aldehyde, an amine, and an alkyne, is a prominent MCR for the synthesis of propargylamine derivatives nih.gov. By employing this compound as the amine component, a diverse library of molecules can be generated by varying the aldehyde and alkyne partners. These reactions can be catalyzed by various metals, including copper and nickel, and often proceed with high atom economy organic-chemistry.orgresearchgate.net.

The resulting propargylamine derivatives from these MCRs can serve as versatile intermediates for further transformations, leading to the synthesis of a multitude of heterocyclic compounds such as pyrrolidines and piperidines nih.govrsc.orgnih.govresearchgate.net. For example, a copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines, a secondary amine, and an aldehyde can produce 2-(aminomethyl)indoles, showcasing the potential for complex heterocycle synthesis from simple precursors organic-chemistry.org.

Moreover, isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer another avenue for leveraging the reactivity of this compound to create peptidomimetic structures and other complex molecules beilstein-journals.org. The incorporation of this bifunctional amine into such reactions can lead to the generation of novel scaffolds with potential biological activity.

The table below illustrates the application of MCRs in the synthesis of diverse molecular scaffolds, emphasizing the potential utility of this compound.

Reaction NameReactantsCatalystResulting ScaffoldReference
A³ CouplingAldehyde, Amine, AlkyneNiCl₂Propargylamines researchgate.net
Copper-Catalyzed Domino Three-Component Coupling-Cyclization2-Ethynylaniline, Secondary Amine, AldehydeCuBr2-(Aminomethyl)indoles organic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanide-α-Acylamino Amides beilstein-journals.org
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanide-α-Acyloxy Amides beilstein-journals.org

Conclusion and Future Research Perspectives for N Prop 2 Yn 1 Ylprop 2 En 1 Amine

Summary of Current Research Achievements and Methodological Advances

Direct research on n-prop-2-yn-1-ylprop-2-en-1-amine is notably scarce in the current scientific literature. However, the synthesis and reactivity of its constituent functional moieties, allylamines and propargylamines, are well-established. The most common methods for synthesizing related N-allyl-N-propargylamines involve the nucleophilic substitution of corresponding halides or the highly efficient one-pot, three-component A³ coupling reaction, which combines an aldehyde, an amine, and an alkyne. nih.govacs.orgresearchgate.net This latter method, in particular, represents a significant methodological advance, offering an atom-economical route to such bifunctional amines. nih.gov

A key reaction of N-allyl-propargylamines is the enyne metathesis, a powerful tool for the construction of carbo- and heterocyclic systems. chim.itwikipedia.org This reaction, typically catalyzed by ruthenium complexes, allows for the formation of a 1,3-diene system through a carbon-carbon bond reorganization between the alkene and alkyne functionalities. wikipedia.orgorganic-chemistry.org The intramolecular variant, ring-closing enyne metathesis (RCEYM), is especially valuable for synthesizing cyclic structures like pyrrolines from N-allyl-propargylamines. chim.it

Identification of Knowledge Gaps in Synthesis and Reactivity of Bifunctional Amines

The primary knowledge gap is the lack of dedicated studies on this compound itself. While general methods for its synthesis can be inferred, the specific reaction conditions, yields, and purification strategies for this exact molecule have not been reported.

A significant challenge and a corresponding knowledge gap lie in the selective functionalization of the two reactive sites. Developing synthetic methods that can chemoselectively target either the allyl or the propargyl group in the presence of the other is a crucial area for future research. This would unlock the full potential of this bifunctional building block, allowing for stepwise and controlled derivatization.

Furthermore, the reactivity of the amine functionality in the context of the two unsaturated groups requires exploration. The influence of the allyl and propargyl moieties on the nucleophilicity and basicity of the nitrogen atom, and vice versa, is not well understood.

Emerging Trends in Catalysis for Sustainable Transformations of this compound

Modern catalysis is increasingly focused on sustainability, a trend that holds significant promise for the transformations of this compound. Key emerging areas include:

Bifunctional Organocatalysis: The development of chiral bifunctional organocatalysts, such as amine-thioureas, offers exciting possibilities for asymmetric transformations of this compound. rsc.orgbeilstein-journals.orgmdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, enabling highly enantioselective reactions. rsc.org This approach could be used to synthesize chiral derivatives with potential applications in medicinal chemistry and materials science.

Micellar Catalysis: Performing reactions in water using micellar catalysis is a green and sustainable approach that can be applied to the synthesis and transformation of amines. colab.wsacs.org This technique can enhance reaction rates and facilitate catalyst recycling, reducing the environmental impact of chemical processes. colab.ws

Photocatalysis: Light-driven reactions using photocatalysts are gaining prominence for their ability to drive unique chemical transformations under mild conditions. mit.edu This could be a valuable tool for the selective functionalization of the double or triple bond in this compound.

Hydrogen Borrowing Catalysis: This sustainable method for forming C-N bonds utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.org This could be a green alternative for the synthesis of more complex amines starting from this compound.

Catalytic TrendPotential Application to this compoundSustainability Aspect
Bifunctional OrganocatalysisAsymmetric addition reactions to the double or triple bond.Metal-free, high atom economy.
Micellar CatalysisSynthesis and transformations in aqueous media.Reduced use of organic solvents, catalyst recycling.
PhotocatalysisSelective C-H functionalization or cycloadditions.Use of light as a renewable energy source, mild reaction conditions.
Hydrogen BorrowingN-alkylation with alcohols.Water as the only byproduct, atom economical.

Advanced Computational Chemistry in Guiding Experimental Design and Discovery

Given the limited experimental data on this compound, advanced computational chemistry can play a pivotal role in guiding its synthetic exploration. frontiersin.org Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reactivity and Selectivity: Computational models can predict the relative reactivity of the allyl and propargyl groups towards various reagents, helping to design experiments for selective functionalization.

Elucidate Reaction Mechanisms: The mechanisms of potential reactions, such as cycloadditions or catalytic transformations, can be modeled to understand the transition states and intermediates, providing insights for optimizing reaction conditions.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for specific transformations of this compound. sciopen.com For instance, the design of bifunctional organocatalysts with optimal geometry for stereoinduction can be guided by computational modeling. mit.edu

Simulate Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data can aid in the characterization of new derivatives of this compound.

Potential for Derivatization Towards Undiscovered Chemical Scaffolds with Unique Properties

The dual functionality of this compound makes it a versatile precursor for a wide range of novel chemical scaffolds. Some potential derivatization strategies include:

Intramolecular Cyclization Reactions: Beyond enyne metathesis, other intramolecular cyclization reactions can be envisioned. For example, a Pauson-Khand reaction could lead to the formation of a bicyclic cyclopentenone derivative.

Click Chemistry: The terminal alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the straightforward attachment of this amine to a wide variety of molecules, including polymers, biomolecules, and surfaces.

Sequential Functionalization: The development of selective reactions for each unsaturated group would enable the stepwise introduction of different functionalities, leading to highly complex and diverse molecular architectures. For example, the alkyne could be functionalized first via a Sonogashira coupling, followed by a hydroamination or dihydroxylation of the alkene.

Polymerization: The presence of two polymerizable groups (allyl and propargyl) suggests that this compound could be a valuable monomer for the synthesis of novel cross-linked polymers with unique properties.

The exploration of these and other derivatization pathways holds the key to unlocking the full potential of this compound and discovering new chemical scaffolds with potentially valuable biological or material properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing n-Prop-2-yn-1-ylprop-2-en-1-amine, and how can contradictory data be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify proton environments and carbon hybridization (e.g., distinguishing allyl [CH2_2=CH–] and propargyl [HC≡C–] groups). For ambiguous peaks, employ 2D techniques like COSY or HSQC.
  • Infrared (IR) Spectroscopy : Confirm functional groups via C≡C (~2100 cm1^{-1}) and C=C (~1640 cm1^{-1}) stretching vibrations.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. High-resolution MS (HRMS) resolves isotopic ambiguities.
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals and refine using SHELXL . Discrepancies between spectroscopic and crystallographic data may arise from dynamic effects (e.g., conformational flexibility); computational geometry optimization (DFT) can reconcile differences.

Q. What safety protocols are critical when handling n-Prop-2-yn-1-ylprop-2-en-1-amine in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Based on analogous amines (e.g., (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine), assume acute toxicity (H302, H315, H319) and respiratory irritation (H335) .
  • Engineering Controls : Use fume hoods for synthesis and purification.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised for aerosol-prone steps.
  • Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Pre-plan antidotes (e.g., acetylcysteine for propargyl toxicity) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the divergent reactivity of the propargyl and allyl groups in n-Prop-2-yn-1-ylprop-2-en-1-amine under catalytic conditions?

  • Methodological Answer :

  • Reaction Screening : Test cross-coupling (e.g., Sonogashira for propargyl) vs. hydroamination (for allyl) using Pd, Cu, or Au catalysts. Monitor selectivity via GC-MS or HPLC.
  • Kinetic Studies : Use in-situ IR or NMR to track reaction progress. For example, probe propargyl C–H activation barriers under oxidative conditions.
  • Computational Modeling : Perform DFT calculations to compare transition states for alkyne vs. alkene activation. Software like Gaussian or ORCA can predict regioselectivity .
  • Reference Systems : Compare with structurally related ligands (e.g., N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine) to isolate electronic vs. steric effects .

Q. What strategies effectively minimize nitrosamine impurities during the synthesis of n-Prop-2-yn-1-ylprop-2-en-1-amine?

  • Methodological Answer :

  • Root Cause Analysis : Test raw materials (e.g., secondary amines, nitro compounds) for nitrosating agents using LC-MS/MS.
  • Process Optimization : Avoid nitrite-containing reagents. Use scavengers (e.g., ascorbic acid) to quench nitrosating species.
  • Analytical Validation : Quantify impurities via UPLC-PDA at λ = 230–254 nm. Report results in ng/g and ppm, adhering to EMA guidelines .
  • Regulatory Compliance : Submit interim reports detailing root causes, risk assessments, and mitigation plans if limits (e.g., 18 ng/day for NDMA) are exceeded .

Q. How can the coordination chemistry of n-Prop-2-yn-1-ylprop-2-en-1-amine be systematically explored for metal-ligand applications?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metals (e.g., Ru, Ir) under inert conditions. Vary solvent polarity (THF vs. DMF) to control coordination mode.
  • Spectroscopic Characterization : Use UV-Vis (d-d transitions) and EPR (for paramagnetic centers) to infer geometry.
  • Single-Crystal X-ray Diffraction : Resolve binding motifs (e.g., κ1^1-N vs. κ2^2-N,C) using SHELXL .
  • Catalytic Testing : Assess activity in hydrogenation or C–H activation; compare turnover numbers (TON) with ligands lacking propargyl groups .

Data Contradiction Analysis

Q. How should conflicting computational and experimental data regarding the stability of n-Prop-2-yn-1-ylprop-2-en-1-amine conformers be addressed?

  • Methodological Answer :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations at 298 K to identify dominant conformers. Compare with NOESY NMR cross-peaks.
  • Energy Calculations : Use DFT (B3LYP/6-311+G(d,p)) to rank conformer stability. Discrepancies may arise from solvent effects (include PCM models).
  • Crystallographic Validation : If single crystals are obtainable, compare experimental torsion angles with computed values .

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n-Prop-2-yn-1-ylprop-2-en-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.